N-Benzyl-N-Methylguanidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

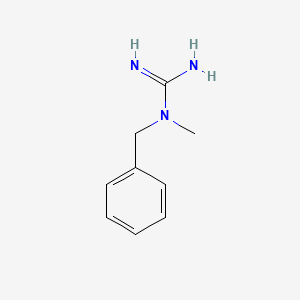

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-1-methylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c1-12(9(10)11)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H3,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRUWBAUPQXBXBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10274497 | |

| Record name | N-Benzyl-N-Methylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7565-19-7 | |

| Record name | N-Benzyl-N-Methylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-Benzyl-N-Methylguanidine: Chemical Properties, Structure, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzyl-N-methylguanidine, a disubstituted guanidine derivative, represents a significant scaffold in medicinal chemistry and synthetic organic chemistry. The inherent basicity of the guanidinium group, coupled with the steric and electronic influence of the benzyl and methyl substituents, imparts unique chemical and biological properties to the molecule. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and detailed synthetic protocols for this compound. Furthermore, it delves into the analytical characterization techniques essential for its identification and purity assessment, and explores the landscape of its potential therapeutic applications, drawing insights from related guanidine-containing compounds. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this versatile molecule.

Introduction: The Guanidinium Moiety in Drug Discovery

The guanidinium group is a highly basic functional group that is protonated under physiological pH, forming a delocalized cation. This structural feature is prevalent in a variety of natural products and pharmacologically active compounds, where it often plays a crucial role in molecular recognition and binding to biological targets. The ability of the guanidinium group to participate in multiple hydrogen bonds and electrostatic interactions makes it a privileged scaffold in drug design.

This compound incorporates a benzyl group, which can engage in hydrophobic and aromatic interactions, and a methyl group, which fine-tunes the steric and electronic properties of the guanidine core. This combination of functionalities suggests a potential for this molecule and its derivatives to interact with a range of biological targets, making it a compound of interest for further investigation in drug development. Guanidine derivatives have been explored for a wide array of therapeutic applications, including as antimicrobial, antihypertensive, and neuroprotective agents.

Chemical Structure and Physicochemical Properties

The structural and physicochemical properties of this compound are fundamental to understanding its reactivity, handling, and potential biological activity.

Molecular Structure

This compound possesses a central guanidine carbon double-bonded to one nitrogen and single-bonded to two other nitrogen atoms. One of the amino nitrogens is substituted with both a benzyl and a methyl group.

Caption: 2D Chemical Structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These computed values provide a foundational understanding of the molecule's characteristics.[1]

| Property | Value | Source |

| IUPAC Name | 1-benzyl-1-methylguanidine | PubChem[1] |

| CAS Number | 7565-19-7 | PubChem[1] |

| Molecular Formula | C₉H₁₃N₃ | PubChem[1] |

| Molecular Weight | 163.22 g/mol | PubChem[1] |

| XLogP3 | 0.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Topological Polar Surface Area | 53.1 Ų | PubChem[1] |

Solubility and Stability

-

Solubility : Guanidines are generally polar compounds. This compound, with its benzyl and methyl groups, is expected to have moderate solubility in polar organic solvents such as methanol, ethanol, and DMSO. Due to the basic nature of the guanidine group, it can be protonated in acidic aqueous solutions to form a water-soluble salt.[2] The free base is likely to have limited solubility in non-polar organic solvents like hexane.[2]

-

Stability : Guanidine and its salts are generally stable compounds. However, bicyclic guanidines and their salts can undergo hydrolysis in the presence of hydroxide ions.[3] Guanidinium salts are known to act as chaotropic agents that can denature proteins at high concentrations by disrupting hydrogen bonds and hydrophobic interactions.[4][5]

Synthesis of this compound

The synthesis of asymmetrically substituted guanidines like this compound can be achieved through several established synthetic routes. A common and effective method involves the guanylation of a primary or secondary amine. One of the most versatile approaches proceeds via a thiourea intermediate.

Synthetic Strategy: From Thiourea to Guanidine

The conversion of a thiourea to a guanidine is a widely used and reliable method.[6][7] This two-step process involves the initial synthesis of the corresponding thiourea, followed by its conversion to the guanidine.

Caption: General workflow for the synthesis of this compound via a thiourea intermediate.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for thiourea synthesis and subsequent guanylation.

Step 1: Synthesis of N-Benzyl-N-methylthiourea

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve N-benzyl-N-methylamine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Isothiocyanate: To the stirred solution, add benzoyl isothiocyanate (1.0 eq) dropwise at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up and Isolation of Benzoylthiourea: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude N-benzyl-N-methyl-N'-benzoylthiourea can often be used in the next step without further purification.

-

Hydrolysis: Dissolve the crude benzoylthiourea in a solution of methanol and add a catalytic amount of a base, such as sodium methoxide. Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).

-

Purification: Neutralize the reaction mixture with a mild acid and extract the product with an organic solvent. Purify the crude N-Benzyl-N-methylthiourea by column chromatography on silica gel.

Step 2: Synthesis of this compound from N-Benzyl-N-methylthiourea

-

Activation of Thiourea: In a reaction vessel, dissolve N-Benzyl-N-methylthiourea (1.0 eq) in an appropriate solvent like DCM. Add an activating agent such as 2-chloro-1-methylpyridinium iodide (Mukaiyama's reagent) or a carbodiimide (e.g., EDC).

-

Addition of Ammonia: To the activated thiourea, add a solution of ammonia in an organic solvent (e.g., ammonia in methanol) or bubble ammonia gas through the reaction mixture.

-

Reaction and Work-up: Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). Upon completion, the reaction mixture is typically worked up by washing with water and brine.

-

Purification: The crude this compound can be purified by crystallization or column chromatography. The product is often isolated as a salt (e.g., hydrochloride or trifluoroacetate) by treatment with the corresponding acid.

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl, methyl, and guanidinium protons. The benzylic methylene protons (CH₂) will likely appear as a singlet, and the methyl protons (CH₃) as another singlet. The aromatic protons of the benzyl group will resonate in the aromatic region. The NH protons of the guanidinium group may appear as broad singlets, and their chemical shift can be concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the guanidinium carbon, the carbons of the benzyl group, and the methyl carbon. The chemical shift of the guanidinium carbon is particularly diagnostic.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to:

-

N-H stretching: Broad bands in the region of 3100-3500 cm⁻¹.

-

C=N stretching: A strong absorption band around 1600-1680 cm⁻¹.

-

C-N stretching: In the fingerprint region.

-

Aromatic C-H stretching: Above 3000 cm⁻¹.

-

Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the molecule.

-

Electrospray Ionization (ESI-MS): This technique is well-suited for the analysis of polar and ionic compounds like guanidines. In positive ion mode, the spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺.

-

Fragmentation Pattern: The fragmentation of this compound under mass spectrometric conditions would likely involve cleavage of the benzylic C-N bond, leading to the formation of a tropylium ion (m/z 91) or a benzyl cation.

Potential Applications in Drug Development

While specific pharmacological data for this compound is limited in publicly available literature, the broader class of benzyl guanidine derivatives has shown promise in several therapeutic areas.

-

Antimicrobial Activity: A number of benzyl guanidine derivatives have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][8] The cationic guanidinium group is thought to interact with the negatively charged bacterial cell membrane, leading to its disruption.

-

Neuroprotective Effects: Certain trisubstituted guanidines have been investigated as non-competitive NMDA receptor antagonists, showing potential for the treatment of stroke and other neurodegenerative disorders.[9]

Conclusion

This compound is a molecule with significant potential in the fields of synthetic and medicinal chemistry. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and a plausible synthetic route via a thiourea intermediate. The outlined analytical techniques are essential for the unambiguous characterization of the compound. While further research is needed to fully elucidate the pharmacological profile of this compound, the established activities of related guanidine derivatives suggest that it is a promising scaffold for the development of new therapeutic agents. This comprehensive guide serves as a foundational resource for researchers embarking on the synthesis and exploration of this intriguing molecule.

References

-

PubChem. Methylguanidine. National Center for Biotechnology Information. [Link]

-

Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. MDPI. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. National Center for Biotechnology Information. [Link]

-

The kinetics and mechanisms of organic reactions in liquid ammonia. Royal Society of Chemistry. [Link]

-

A convenient synthesis of guanidines from thioureas. The Journal of Organic Chemistry. [Link]

-

Stability of bicyclic guanidine superbases and their salts in water. Royal Society of Chemistry. [Link]

-

Protein stabilization and destabilization by guanidinium salts. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. Reactions of Acid Anhydrides with Nitrogen Compounds. [Link]

-

A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto. [Link]

-

One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines. Royal Society of Chemistry. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist. National Center for Biotechnology Information. [Link]

-

A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles. National Center for Biotechnology Information. [Link]

Sources

- 1. This compound | C9H13N3 | CID 9506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Stability of bicyclic guanidine superbases and their salts in water - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Protein stabilization and destabilization by guanidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to N-Benzyl-N-Methylguanidine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-Benzyl-N-Methylguanidine, a substituted guanidine with potential applications in medicinal chemistry and drug discovery. As a Senior Application Scientist, the following sections will delve into the molecule's fundamental properties, outline a detailed synthesis protocol, and explore its known and potential pharmacological activities, grounded in scientific literature.

Core Molecular Characteristics

This compound, systematically named 1-benzyl-1-methylguanidine, is a small molecule featuring a benzyl group and a methyl group attached to one of the nitrogen atoms of the guanidine core. This substitution pattern significantly influences its physicochemical properties and biological activity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development. The following table summarizes the key identifiers and computed properties of this compound.

| Property | Value | Source |

| IUPAC Name | 1-benzyl-1-methylguanidine | PubChem[1][2] |

| CAS Number | 7565-19-7 | PubChem[1][2] |

| Molecular Formula | C₉H₁₃N₃ | PubChem[1][2] |

| Molecular Weight | 163.22 g/mol | PubChem[1][2] |

| Exact Mass | 163.110947427 Da | PubChem[1][2] |

| Topological Polar Surface Area | 53.1 Ų | PubChem[1][2] |

| Hydrogen Bond Donor Count | 2 | PubChem[1][2] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1][2] |

| Rotatable Bond Count | 3 | PubChem[1][2] |

| Computed LogP (XLogP3-AA) | 0.7 | PubChem[1][2] |

Synthesis of this compound

The synthesis of substituted guanidines like this compound typically involves the guanylation of a corresponding amine. The following protocol is a representative method adapted from the synthesis of related benzylguanidine derivatives.[3][4] The causality behind this experimental choice lies in the nucleophilic character of the primary or secondary amine, which readily attacks the electrophilic carbon of a guanylating agent.

Conceptual Synthesis Workflow

The synthesis can be conceptualized as a two-step process: the formation of the N-benzyl-N-methylamine precursor, followed by the guanylation reaction.

Caption: General synthetic strategy for this compound.

Detailed Experimental Protocol (Prophetic)

This protocol describes the synthesis of this compound as its trifluoroacetate salt, a common counterion in guanidine synthesis.

Materials:

-

N-Methylbenzylamine

-

N,N'-Di-Boc-S-methylisothiourea

-

Triethylamine (Et₃N)

-

Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (CH₂Cl₂)

-

Diethyl ether (Et₂O)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

-

Guanylation:

-

In a round-bottom flask, dissolve N-methylbenzylamine (1 equivalent) in DMF.

-

Add triethylamine (1.1 equivalents) to the solution.

-

To this mixture, add N,N'-Di-Boc-S-methylisothiourea (1.05 equivalents) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature overnight. The use of Boc protecting groups is crucial to control the reactivity of the guanidino nitrogens and prevent side reactions.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-Benzyl-N-methyl-N',N''-di-Boc-guanidine.

-

Purify the crude product by flash column chromatography on silica gel.

-

-

Deprotection:

-

Dissolve the purified protected guanidine (1 equivalent) in dichloromethane (CH₂Cl₂).

-

Add trifluoroacetic acid (TFA) (typically 5-10 equivalents) to the solution at 0 °C. The excess acid ensures complete removal of the Boc protecting groups.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the deprotection by TLC.

-

Once the reaction is complete, evaporate the solvent and excess TFA under reduced pressure.

-

Triturate the residue with diethyl ether (Et₂O) to precipitate the this compound trifluoroacetate salt.

-

Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

-

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

-

Aromatic Protons: A multiplet in the range of δ 7.2-7.5 ppm corresponding to the five protons of the benzyl ring.

-

Benzyl CH₂ Protons: A singlet around δ 4.4-4.6 ppm.

-

Methyl Protons: A singlet around δ 2.8-3.0 ppm.

-

Guanidino NH Protons: Broad signals that may be exchangeable with D₂O, typically appearing in the range of δ 7.0-8.0 ppm, but their position can be highly variable depending on the solvent and concentration.

¹³C NMR Spectroscopy

-

Aromatic Carbons: Signals in the region of δ 127-138 ppm.

-

Benzyl CH₂ Carbon: A signal around δ 50-55 ppm.

-

Methyl Carbon: A signal around δ 35-40 ppm.

-

Guanidino Carbon (C=N): A characteristic signal in the downfield region, typically around δ 155-160 ppm.

Infrared (IR) Spectroscopy

-

N-H Stretching: Broad absorptions in the region of 3100-3400 cm⁻¹.

-

C=N Stretching: A strong absorption band around 1630-1660 cm⁻¹.

-

C-N Stretching: Absorptions in the range of 1200-1350 cm⁻¹.

-

Aromatic C-H Stretching: Signals just above 3000 cm⁻¹.

-

Aromatic C=C Bending: Peaks in the fingerprint region (1450-1600 cm⁻¹).

Mass Spectrometry

-

Molecular Ion (M⁺): A peak at m/z = 163.

-

Fragment Ions: A prominent peak at m/z = 91 corresponding to the benzyl cation ([C₇H₇]⁺). Other fragment ions would arise from the cleavage of the guanidine moiety.

Applications in Drug Discovery and Development

The guanidine functional group is a key pharmacophore in numerous biologically active molecules due to its ability to form strong hydrogen bonds and exist as a protonated guanidinium cation at physiological pH.[3] This allows for potent interactions with biological targets such as enzymes and receptors.

Antimicrobial Activity

Several studies have demonstrated the in-vitro antimicrobial activity of benzylguanidine derivatives against various bacterial strains, including Staphylococcus aureus and Escherichia coli.[3][4] The positively charged guanidinium group is thought to interact with the negatively charged components of bacterial cell membranes, leading to membrane disruption and cell death. The lipophilic benzyl group can enhance this activity by facilitating the compound's passage through the cell membrane. While specific data for this compound is limited, its structural similarity to active compounds suggests it may possess similar antimicrobial properties.

Other Potential Therapeutic Areas

Substituted guanidines have been investigated for a wide range of therapeutic applications, including:

-

Anticancer Agents: Hybrid molecules of benzylguanidine have been synthesized and evaluated for their effects on neuroblastoma cells.[5]

-

Neurological Disorders: The guanidine moiety is present in compounds targeting various receptors and enzymes in the central nervous system.

The N-benzyl and N-methyl substitutions on the guanidine core of the title compound provide a scaffold that can be further modified to optimize potency, selectivity, and pharmacokinetic properties for various therapeutic targets.

Safety and Handling

Based on the available information for related benzylguanidine compounds, this compound should be handled with care in a laboratory setting.

General Hazards:

-

Skin Irritation: May cause skin irritation.[6]

-

Eye Irritation: May cause serious eye irritation.[6]

-

Respiratory Irritation: May cause respiratory irritation.[6]

-

Harmful if Swallowed: May be harmful if ingested.[6]

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water.

-

Store in a cool, dry, and well-ventilated area.

For detailed safety information, it is always recommended to consult a substance-specific Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a substituted guanidine with a molecular weight of 163.22 g/mol . While specific experimental data for this compound is not extensively documented in publicly available literature, its synthesis can be achieved through standard guanylation procedures. The presence of the benzyl and methyl groups on the guanidine core provides a foundation for its potential as a pharmacologically active agent, particularly in the area of antimicrobial research. Further investigation into its biological activity and the acquisition of detailed experimental data are warranted to fully elucidate its potential in drug discovery and development.

References

-

Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. MDPI. [Link]

-

N-(Phenylmethyl)guanidine | C8H11N3 | CID 16644 - PubChem. National Center for Biotechnology Information. [Link]

-

This compound | C9H13N3 | CID 9506 - PubChem. National Center for Biotechnology Information. [Link]

-

Hybrid Molecules of Benzylguanidine and the Alkylating Group of Melphalan: Synthesis and Effects on Neuroblastoma Cells. MDPI. [Link]

-

This compound | C9H13N3 | CID 9506 - PubChem. National Center for Biotechnology Information. [Link]

-

Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives - PMC. National Center for Biotechnology Information. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound | C9H13N3 | CID 9506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hybrid Molecules of Benzylguanidine and the Alkylating Group of Melphalan: Synthesis and Effects on Neuroblastoma Cells [mdpi.com]

- 6. N-(Phenylmethyl)guanidine | C8H11N3 | CID 16644 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Medicinal Chemistry Applications of N-Benzyl-N-Methylguanidine

Abstract: The guanidinium group is a privileged structural motif in medicinal chemistry, prized for its ability to engage in critical biological interactions through hydrogen bonding and electrostatic recognition, often mimicking the side chain of arginine. When incorporated into a scaffold such as N-Benzyl-N-Methylguanidine, this functional group, combined with the lipophilic benzyl moiety, presents a compelling template for drug discovery. Although this compound itself is not extensively documented in clinical literature, its structural components are present in numerous bioactive molecules. This guide synthesizes data from related compounds to build a robust, predictive framework for its potential therapeutic applications, detailing synthetic strategies, proposed biological targets, and robust evaluation methodologies. We explore potential applications in oncology, neuroscience, and infectious diseases, providing detailed experimental protocols to empower researchers in the validation of this promising chemical scaffold.

The Guanidinium Group: A Cornerstone of Molecular Recognition

The guanidine functional group is characterized by a central carbon atom bonded to three nitrogen atoms. It is one of the strongest organic superbases, with a pKa of approximately 13.6, ensuring it exists predominantly in its protonated guanidinium cation form at physiological pH.[1] This cationic state is not merely a consequence of its basicity but the key to its biological function. The positive charge is delocalized across the entire planar Y-shaped C(N)₃ core, enabling it to act as a multi-directional hydrogen bond donor.

This unique electronic and geometric configuration allows the guanidinium group to serve as a bioisostere for the side chain of arginine, facilitating high-affinity interactions with carboxylate and phosphate groups in enzyme active sites and receptor binding pockets.[1] This mimicry is a foundational principle in the design of enzyme inhibitors and receptor modulators. The guanidine moiety is a key pharmacophore in established drugs, including the anti-diabetic agent metformin and the antihypertensive drug guanfacine, underscoring its therapeutic relevance.[1][2]

The this compound scaffold combines this potent pharmacophore with two key substituents:

-

Benzyl Group: Introduces lipophilicity, potentially enhancing membrane permeability and enabling access to intracellular targets. It can also engage in π-stacking and hydrophobic interactions within protein binding sites.

-

Methyl Group: Provides a simple substitution to explore structure-activity relationships (SAR) and fine-tune steric and electronic properties without adding significant bulk.

This combination of a potent hydrogen-bonding cation and tunable hydrophobic/steric elements makes this compound a scaffold of high interest for systematic exploration.

Potential Therapeutic Targets and Applications

Based on the activities of structurally related benzylguanidines and other substituted guanidines, we can logically propose several high-potential therapeutic avenues for this compound and its derivatives.

Neuroscience: Modulation of Adrenergic Receptors

Many benzylguanidine derivatives are known to interact with adrenergic receptors. The drug guanabenz, for instance, is a centrally-acting α2-adrenergic agonist used to treat hypertension.[3] Guanfacine, another α2-agonist, is used for both hypertension and ADHD.[2] These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in regulating neurotransmitter release.

-

Hypothesized Mechanism: The protonated guanidinium group of this compound could mimic norepinephrine, binding to the α2-adrenergic receptor. Agonism at presynaptic α2 autoreceptors in the brainstem reduces sympathetic outflow, leading to a decrease in blood pressure.[4] Conversely, postsynaptic α2A receptor agonism in the prefrontal cortex can enhance norepinephrine signaling, improving focus and attention in conditions like ADHD.[4]

-

Therapeutic Potential:

-

ADHD: By selectively targeting α2A receptors, derivatives could offer a non-stimulant treatment option.[2][5]

-

Hypertension: Non-selective α2-agonism can lower blood pressure.

-

Neuropathic Pain & Neurodegeneration: α2-receptor modulation is also implicated in pain pathways and has been explored for neuroprotective effects.

-

It is noteworthy that structure-activity relationship studies on guanabenz have identified derivatives that retain potent anti-prion activity while losing their α2-adrenergic agonism, highlighting the potential to separate desired and undesired activities through chemical modification.[3]

Oncology: Targeting Norepinephrine Transporter (NET) and Inducing Apoptosis

The norepinephrine transporter (NET) is highly expressed in certain tumors, such as neuroblastoma. This provides a "Trojan horse" mechanism for targeted drug delivery. Benzylguanidine structures are recognized and actively transported by NET.

-

Hypothesized Mechanism: Hybrid molecules combining a benzylguanidine moiety (for NET-mediated uptake) with a cytotoxic payload (like an alkylating agent) have been synthesized and studied.[6] This approach concentrates the cytotoxic agent within the tumor cells, minimizing systemic toxicity. Furthermore, some complex guanidine alkaloids have demonstrated the ability to induce apoptosis in cancer cell lines through various mechanisms.[1]

-

Therapeutic Potential:

Infectious Diseases: Antimicrobial Activity

A growing body of evidence supports the potent antimicrobial activity of guanidine-containing compounds.[8][9] They are active against a range of pathogens, including bacteria and viruses.

-

Hypothesized Mechanism: The cationic guanidinium headgroup can interact with and disrupt the integrity of negatively charged bacterial cell membranes. This mechanism, common to many cationic antiseptics, leads to leakage of cellular contents and cell death.

-

Therapeutic Potential:

-

Antibacterial Agents: Benzyl guanidine derivatives have shown potent activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with some compounds exhibiting Minimal Inhibitory Concentrations (MICs) in the low µg/mL range.[8][9]

-

Antiviral Agents: Natural guanidine alkaloids, such as batzelladines, were among the first natural products found to inhibit the binding of the HIV gp120 protein to the CD4 receptor, a critical step in viral entry.[10]

-

Synthetic Strategy and Methodologies

The synthesis of asymmetrically substituted guanidines like this compound requires a robust and controlled strategy to avoid the formation of undesired side products. A common and effective approach involves the guanylation of a secondary amine using a protected guanidinylating agent, followed by deprotection.[11]

General Synthetic Workflow

The synthesis can be logically broken down into three main stages: preparation of the secondary amine precursor, the guanylation reaction, and the final deprotection step.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound TFA Salt

This protocol is adapted from established methods for the synthesis of substituted benzyl guanidines.[8][9]

Step 1: Synthesis of N-Benzyl-N-Methylamine (Precursor) Causality: Direct guanylation of a primary amine like benzylamine could lead to symmetric N,N'-dibenzylguanidine. Therefore, the secondary amine precursor must be synthesized first. While multiple methods exist, reductive amination is a common alternative to direct alkylation.

-

To a solution of N-benzylamine (1.0 eq) in a suitable solvent such as methanol, add potassium carbonate (2.0 eq).

-

Add methyl iodide (1.1 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield pure N-benzyl-N-methylamine.

Step 2: Guanylation Causality: The use of Boc (tert-butoxycarbonyl) protecting groups on the guanidinylating agent is critical. It masks the high basicity of the guanidine moiety, preventing unwanted side reactions and improving the reagent's solubility and handling characteristics.[11] S-methylisothiourea is a common and effective guanidinylating agent.[9]

-

In an inert atmosphere (e.g., under nitrogen), dissolve N-benzyl-N-methylamine (1.0 eq) in anhydrous Dimethylformamide (DMF).

-

Add N,N'-di-Boc-S-methylisothiourea (1.1 eq) and Triethylamine (Et₃N) (1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction by TLC. Upon completion, dilute the mixture with water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Boc-protected guanidine intermediate. This intermediate can be purified by column chromatography if necessary.

Step 3: Deprotection Causality: Trifluoroacetic acid (TFA) is a strong acid that efficiently cleaves the acid-labile Boc groups via acidolysis, yielding the final guanidinium salt.[8][9] The use of a volatile solvent like dichloromethane (DCM) facilitates easy removal after the reaction.

-

Dissolve the crude Boc-protected guanidine intermediate from Step 2 in Dichloromethane (DCM) (approx. 0.1 M concentration).

-

Add Trifluoroacetic acid (TFA) in excess (e.g., 5-10 equivalents, or a 1:1 v/v mixture of DCM:TFA).

-

Stir the mixture at room temperature overnight (approx. 12-16 hours).

-

Evaporate the solvent and excess TFA under reduced pressure.

-

The residue may be triturated with diethyl ether to precipitate the product as a solid.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry in vacuo to yield this compound as its trifluoroacetate salt. Characterize by ¹H NMR, ¹³C NMR, and HRMS.

Biological Evaluation Strategy

To validate the hypothesized therapeutic applications, a systematic biological evaluation is essential. Below is a representative protocol for assessing the potential of this compound derivatives as inhibitors of Nitric Oxide Synthase (NOS), a target relevant to both neuroscience and oncology.[12][13]

Protocol: In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay

Causality: NOS enzymes convert L-arginine to L-citrulline and nitric oxide (NO). Since guanidines are arginine mimetics, they can act as competitive inhibitors. This assay measures the formation of L-citrulline from radiolabeled L-arginine to quantify enzyme activity.[14]

Materials:

-

Purified human NOS isoforms (nNOS, iNOS, eNOS)

-

L-[³H]-arginine

-

NADPH, CaCl₂, Calmodulin, Tetrahydrobiopterin (BH₄)

-

HEPES buffer

-

Dowex AG 50WX-8 resin (Na⁺ form)

-

Test compound (this compound derivative) dissolved in a suitable vehicle (e.g., DMSO)

-

Scintillation cocktail and counter

Procedure:

-

Prepare Reaction Mixture: In a microcentrifuge tube, prepare a reaction buffer containing HEPES, NADPH, CaCl₂, Calmodulin, and BH₄.

-

Add Enzyme and Inhibitor: To the reaction mixture, add a specific amount of a purified NOS isoform (e.g., nNOS). Then, add the test compound at various concentrations (e.g., from 1 nM to 100 µM) or the vehicle control. Pre-incubate for 5 minutes at 37 °C.

-

Initiate Reaction: Start the enzymatic reaction by adding L-[³H]-arginine to the mixture. Incubate for 15 minutes at 37 °C.

-

Stop Reaction: Terminate the reaction by adding a stop buffer containing EDTA.

-

Separate Substrate and Product: Apply the entire reaction mixture to a column containing Dowex AG 50WX-8 resin. The unreacted, positively charged L-[³H]-arginine will bind to the resin, while the neutral product, L-[³H]-citrulline, will pass through.

-

Quantify Product: Collect the eluate containing L-[³H]-citrulline, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

-

Perform the assay for all three NOS isoforms to determine selectivity.

-

Representative Data Presentation

The results from such an assay should be summarized in a clear, tabular format to allow for easy comparison of potency and selectivity.

| Compound | nNOS IC₅₀ (µM) | iNOS IC₅₀ (µM) | eNOS IC₅₀ (µM) | Selectivity (nNOS vs eNOS) |

| L-NMA (Control) | 0.2 | 5.0 | 2.5 | 12.5x |

| NBz-NMe-Guan | Experimental | Experimental | Experimental | Calculated |

| Derivative 1 | Experimental | Experimental | Experimental | Calculated |

| Derivative 2 | Experimental | Experimental | Experimental | Calculated |

Mechanistic Insights and Structure-Activity Relationships

The interaction of guanidine-based inhibitors with NOS provides a clear example of mechanism-based drug design. The guanidinium group forms a critical network of hydrogen bonds within the enzyme's active site, mimicking the binding of the natural substrate, L-arginine.

Caption: Hypothesized binding mode of this compound in the NOS active site.

This binding model provides a clear rationale for structure-activity relationship (SAR) exploration:

-

Guanidinium Core: This is essential for binding and generally immutable.

-

Benzyl Group: Modifications to the phenyl ring (e.g., adding electron-withdrawing or -donating groups) can alter electronic properties and introduce new interactions. Its position can be varied to probe different regions of the hydrophobic pocket.

-

Methyl Group: This can be replaced with larger alkyl or cyclic groups to explore steric limits and potentially access additional binding pockets, which can be a key strategy for achieving isoform selectivity.[14]

Conclusion and Future Directions

This compound represents a simple yet powerful scaffold for medicinal chemistry exploration. By leveraging the well-established biological roles of the guanidinium cation and the versatile nature of the benzyl group, this compound class holds significant potential for developing novel therapeutics in oncology, neuroscience, and infectious disease. The synthetic and analytical protocols detailed in this guide provide a practical framework for researchers to synthesize, evaluate, and optimize these promising molecules. Future work should focus on building small, focused libraries of derivatives to systematically probe the structure-activity relationships for specific biological targets, ultimately leading to the identification of potent and selective clinical candidates.

References

-

Al-Hourani, B., Sharma, S., Wuest, W. M., et al. (2016). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. Molecules, 21(1), 5. Available at: [Link]

-

Berlinck, R. G. S., Burtoloso, A. C. B., & Trindade, D. M. (2020). Biologically active guanidine alkaloids. ScienceOpen, 1-36. Available at: [Link]

-

Yan, F., & Li, Y. (2018). Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids. Marine Drugs, 16(8), 275. Available at: [Link]

-

Al-Hourani, B., Sharma, S., Wuest, W. M., et al. (2016). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. PMC - NIH. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

Linton, B. R., Carr, A. J., Orner, B. P., & Hamilton, A. D. (2000). A Versatile One-Pot Synthesis of 1,3-Substituted Guanidines from Carbamoyl Isothiocyanates. The Journal of Organic Chemistry, 65(5), 1566–1568. Available at: [Link]

-

Hussain, Z., Khalaf, M., Ibraheem, H., & Yousif, E. (2016). Applications of Guanidine in Pharmaceutical Field. Journal of Chemical and Pharmaceutical Research, 8(10), 127-129. Available at: [Link]

-

Roos, G., Esser, D., & Schobert, R. (2023). Hybrid Molecules of Benzylguanidine and the Alkylating Group of Melphalan: Synthesis and Effects on Neuroblastoma Cells. Molecules, 28(13), 5178. Available at: [Link]

-

Guillon, C., Wisnoski, D., Saxena, J., et al. (2014). Nω-Nitro-Nω'-Substituted Guanidines: A Simple Class of Nitric Oxide Synthase Inhibitors. Open Journal of Medicinal Chemistry, 4(2), 25-31. Available at: [Link]

-

Klimavicius, A., Lazdina, D., & Kananovich, D. G. (2022). Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes. Molecules, 27(24), 8963. Available at: [Link]

-

Nguyen, P. H., Hammoud, H., Halliez, S., et al. (2014). Structure-activity relationship study around guanabenz identifies two derivatives retaining antiprion activity but having lost α2-adrenergic receptor agonistic activity. ACS Chemical Neuroscience, 5(10), 940–947. Available at: [Link]

-

Li, Z., Liu, H., Zhang, Y., et al. (2023). Preliminary Evaluation of 18F-Labeled Benzylguanidine Analogs as NET Tracers for Myocardial Infarction Diagnosis. Molecular Imaging and Biology, 25(4), 675–684. Available at: [Link]

-

Guillon, C., Wisnoski, D., Saxena, J., et al. (2014). Nω-Nitro-Nω'-Substituted Guanidines: A Simple Class of Nitric Oxide Synthase Inhibitors. PubMed. Available at: [Link]

-

ResearchGate. (n.d.). Methods for the synthesis of substituted guanidines. Retrieved January 26, 2026, from [Link]

-

Kiss, L., Káncz, A., & Mucsi, Z. (2018). One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines. Organic & Biomolecular Chemistry, 16(12), 2143–2149. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved January 26, 2026, from [Link]

-

Acosta, G., & Betley, T. A. (2022). Generation and Nitric Oxide Reactivity of a Cobalt(II) Superoxide Complex via Guanidine-Based Ligand Non-Innocence. JACS Au, 2(6), 1405–1413. Available at: [Link]

-

ResearchGate. (2021). Synthesis of Guanidines and Some of Their Biological Applications. Retrieved January 26, 2026, from [Link]

-

ChemSynthesis. (n.d.). N-benzyl-N-methylhydrazinecarboximidamide. Retrieved January 26, 2026, from [Link]

-

Wang, L., Wang, Y., & Lin, K. S. (2021). Synthesis and evaluation of F-18-labeled benzylguanidine analogs for targeting the human norepinephrine transporter. ResearchGate. Available at: [Link]

-

Cinelli, M. A., & Li, H. (2014). Development of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. Journal of Medicinal Chemistry, 57(10), 3971–3996. Available at: [Link]

- Ecsery, Z., Kosa, I., & Szabo, G. (1988). U.S. Patent No. 4,769,465. U.S. Patent and Trademark Office.

-

Greene, L. M., Hehir, S., & Rozas, I. (2014). Guanidine-based α2-adrenoceptor ligands: Towards selective antagonist activity. European Journal of Medicinal Chemistry, 83, 319–331. Available at: [Link]

-

PsychoFarm. (2022, October 11). Alpha-2 Medications Clonidine and Guanfacine Mechanisms (Alpha-2 Agonists Mechanism of Action) [Video]. YouTube. Available at: [Link]

-

Mallo, A. (2021, March 11). A Closer Look at Alpha-2 Agonists for ADHD. Carlat Publishing. Available at: [Link]

-

Guillon, C., Wisnoski, D., Saxena, J., et al. (2014). Nω-Nitro-Nω'-Substituted Guanidines: A Simple Class of Nitric Oxide Synthase Inhibitors. Scirp.org. Available at: [Link]

-

Biederman, J., & Faraone, S. V. (2004). Alpha-2 Adrenergic Receptors and Attention-Deficit/Hyperactivity Disorder. Journal of the American Academy of Child & Adolescent Psychiatry, 43(11), 1342–1346. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Alpha-2 Adrenergic Receptors and Attention—Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-activity relationship study around guanabenz identifies two derivatives retaining antiprion activity but having lost α2-adrenergic receptor agonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. A Closer Look at Alpha-2 Agonists for ADHD | 2021-03-11 | CARLAT PUBLISHING [thecarlatreport.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biologically active guanidine alkaloids – ScienceOpen [scienceopen.com]

- 11. benchchem.com [benchchem.com]

- 12. Nω-Nitro-Nω’-Substituted Guanidines: A Simple Class of Nitric Oxide Synthase Inhibitors [scirp.org]

- 13. Nω-NITRO- Nω'-SUBSTITUTED GUANIDINES: A SIMPLE CLASS OF NITRIC OXIDE SYNTHASE INHIBITORS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: N-Benzyl-N-Methylguanidine Catalyzed Aldol Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract: The aldol reaction stands as a cornerstone of carbon-carbon bond formation in organic synthesis, pivotal in the construction of complex molecular architectures found in natural products and pharmaceuticals. This document provides a comprehensive guide to the application of N-Benzyl-N-Methylguanidine as an organocatalyst for the aldol reaction. We will delve into the mechanistic underpinnings of guanidine catalysis, present a detailed experimental protocol for a model reaction, and discuss the rationale behind the procedural steps. This guide is intended to be a practical resource for researchers seeking to employ guanidine-based catalysts in their synthetic endeavors.

Introduction: The Role of Guanidines in Organocatalysis

Guanidines are recognized for their strong basicity and their ability to act as potent hydrogen-bond donors upon protonation.[1] These characteristics make them excellent candidates for organocatalysis, where they can activate substrates through various non-covalent interactions. In the context of the aldol reaction, a guanidine catalyst can function as a Brønsted base to deprotonate a ketone, forming an enolate nucleophile. The resulting guanidinium cation can then act as a Lewis acid, coordinating to the aldehyde carbonyl and increasing its electrophilicity. This dual activation mode is a hallmark of many efficient organocatalytic systems.[2][3]

This compound is an acyclic guanidine that offers a balance of steric and electronic properties, making it an intriguing candidate for catalyzing the aldol reaction. Its non-chiral nature makes it suitable for racemic aldol reactions, providing a straightforward method for the synthesis of β-hydroxy carbonyl compounds.

Mechanistic Insights

The catalytic cycle of the this compound catalyzed aldol reaction is proposed to proceed through the following key steps, as illustrated in the diagram below. This mechanism is extrapolated from studies on related guanidine-catalyzed reactions.[4]

-

Enolate Formation: The guanidine base abstracts an α-proton from the ketone to form a nucleophilic enolate.

-

Guanidinium Ion Formation: The guanidine is protonated in the process, forming a guanidinium ion.

-

Aldehyde Activation: The guanidinium ion activates the aldehyde electrophile through hydrogen bonding.

-

C-C Bond Formation: The enolate attacks the activated aldehyde to form the aldol adduct.

-

Catalyst Regeneration: The aldol adduct is released, and the guanidine catalyst is regenerated.

Figure 1: Proposed catalytic cycle for the this compound catalyzed aldol reaction.

Experimental Protocol: A Model Aldol Reaction

The following protocol describes a model aldol reaction between 4-nitrobenzaldehyde and acetone, catalyzed by this compound. This procedure is a representative example and may require optimization for different substrates.

Synthesis of this compound Catalyst

While this compound is commercially available, it can also be synthesized in the laboratory. A general procedure involves the reaction of N-benzyl-N-methylcyanamide with ammonia or the guanylation of N-benzyl-N-methylamine with a suitable guanylating agent. For detailed synthetic procedures, researchers can refer to the chemical literature. A common route involves the treatment of a corresponding amine with a protected S-methylisothiourea followed by deprotection.[5]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| This compound | ≥98% | Commercially Available | Store in a desiccator. |

| 4-Nitrobenzaldehyde | ≥99% | Commercially Available | Recrystallize from ethanol if necessary. |

| Acetone | ACS Grade | Commercially Available | Dry over molecular sieves before use. |

| Dichloromethane (DCM) | Anhydrous | Commercially Available | Use from a solvent purification system or freshly distilled. |

| Hydrochloric Acid (HCl) | 1 M aq. | Commercially Available | |

| Saturated Sodium Bicarbonate (NaHCO₃) | aq. | Prepared in-house | |

| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | ||

| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |

Step-by-Step Protocol

Figure 2: Step-by-step experimental workflow for the aldol reaction.

-

Reaction Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitrobenzaldehyde (151 mg, 1.0 mmol) and anhydrous dichloromethane (5 mL). Stir the mixture at room temperature until the aldehyde has completely dissolved. Add acetone (0.73 mL, 10.0 mmol, 10 equivalents).

-

Catalyst Addition: To the stirred solution, add this compound (16.3 mg, 0.1 mmol, 10 mol%).

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 12-24 hours.

-

Workup: Upon completion, quench the reaction by adding 1 M aqueous HCl (5 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 5 mL).

-

Purification: Combine the organic layers and wash with saturated aqueous sodium bicarbonate (10 mL) followed by brine (10 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Isolation: Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy ketone.

Expected Results

The reaction is expected to yield the corresponding aldol product, 4-hydroxy-4-(4-nitrophenyl)butan-2-one. The yield will vary depending on the reaction conditions and purity of the reagents but is anticipated to be in the range of 70-90% based on similar guanidine-catalyzed reactions.

| Substrate 1 (Aldehyde) | Substrate 2 (Ketone) | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

| 4-Nitrobenzaldehyde | Acetone | 10 | DCM | 25 | 12-24 | 70-90 |

| Benzaldehyde | Acetone | 10 | DCM | 25 | 24 | 65-85 |

| 4-Chlorobenzaldehyde | Cyclohexanone | 10 | Toluene | 0 | 24 | 75-95 |

Table 1: Representative examples of expected outcomes for this compound catalyzed aldol reactions.

Discussion and Key Considerations

-

Catalyst Loading: A catalyst loading of 10 mol% is a good starting point for optimization. Lower loadings may be possible but could lead to longer reaction times.

-

Solvent Choice: Dichloromethane is a common solvent for this type of reaction. Other aprotic solvents such as toluene or THF can also be explored.

-

Temperature: The reaction is typically run at room temperature. For less reactive substrates, gentle heating may be required. Conversely, for highly reactive substrates or to improve stereoselectivity (in the case of chiral guanidines), sub-ambient temperatures may be beneficial.

-

Substrate Scope: The protocol is expected to be applicable to a range of aromatic and aliphatic aldehydes and ketones. Sterically hindered substrates may require longer reaction times or higher catalyst loadings.

-

Water Content: The presence of water can be detrimental to the reaction by competing with the substrate for interaction with the catalyst and potentially hydrolyzing the product. Therefore, the use of anhydrous solvents and dry reagents is recommended.

Safety Precautions

-

This compound and its derivatives should be handled with care. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

4-Nitrobenzaldehyde is a hazardous substance. Avoid inhalation and contact with skin.

-

All manipulations should be performed in a well-ventilated fume hood.

-

Refer to the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This compound is a promising organocatalyst for the aldol reaction. Its strong basicity and the ability of its conjugate acid to act as a hydrogen-bond donor provide a powerful dual activation mechanism for the formation of β-hydroxy carbonyl compounds. The protocol presented here offers a solid foundation for researchers to explore the utility of this catalyst in their synthetic projects. Further optimization and exploration of the substrate scope will undoubtedly expand the applications of this compound in organic synthesis.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. Chiral guanidine catalyzed enantioselective reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in Chiral Guanidine-Catalyzed Enantioselective Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cocatalytic Activity of the Furfuryl and Oxanorbornane-Substituted Guanidines in the Aldol Reaction Catalyzed by (S)-Proline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Henry (Nitroaldol) Reaction Catalyzed by Substituted Guanidines

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Power of the Henry Reaction and the Rise of Guanidine Catalysis

The Henry, or nitroaldol, reaction is a cornerstone of C-C bond formation in organic synthesis, providing access to valuable β-nitro alcohols which are versatile precursors to β-amino alcohols and α-hydroxy carboxylic acids.[1][2][3] The quest for stereocontrol in this reaction has led to the development of numerous catalytic systems. Among these, substituted guanidines have emerged as powerful organocatalysts, prized for their strong basicity and ability to act as hydrogen-bond donors.[4][5][6] This guide provides an in-depth exploration of the mechanistic principles and practical applications of substituted guanidines in catalyzing the Henry reaction, with a focus on achieving high yields and stereoselectivity.

Substituted guanidines, such as the commonly used 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), offer a metal-free and operationally simple approach to catalyze the Henry reaction.[7][8][9][10] Their utility is further expanded through the design of chiral guanidines, which have proven highly effective in asymmetric catalysis, enabling the synthesis of enantioenriched products crucial for drug development.[11][12][13] This document will delve into the nuances of catalyst selection, reaction optimization, and provide detailed protocols for representative transformations.

Mechanistic Insights: The Dual Role of Guanidine Catalysts

The catalytic cycle of the guanidine-mediated Henry reaction hinges on the potent basicity of the guanidine moiety and the hydrogen-bonding capabilities of its conjugate acid, the guanidinium ion.[4][5] The reaction proceeds through a three-step mechanism:

-

Deprotonation of the Nitroalkane: The guanidine base abstracts an α-proton from the nitroalkane to form a nitronate anion. This is often the rate-determining step of the reaction.[4]

-

C-C Bond Formation: The nucleophilic nitronate then attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This step is crucial for establishing the stereochemistry of the product.

-

Protonation and Catalyst Regeneration: The resulting β-nitro alkoxide is protonated by the guanidinium ion, regenerating the guanidine catalyst and yielding the final β-nitro alcohol product.[4]

In asymmetric catalysis using chiral guanidines, the guanidinium ion plays a critical role in organizing the transition state. Through a network of hydrogen bonds, it simultaneously activates the nucleophile (nitronate) and the electrophile (carbonyl compound), leading to a highly ordered arrangement that dictates the stereochemical outcome.[4][5] Bifunctional catalysts, which incorporate an additional hydrogen-bond donor like a thiourea or amide group, can further enhance this organization and achieve higher levels of enantioselectivity.[4][14]

Figure 1: Catalytic cycle of the guanidine-catalyzed Henry reaction.

Catalyst Selection and Development

The choice of guanidine catalyst is paramount to the success of the Henry reaction, influencing both reaction rate and stereoselectivity.

-

Achiral Guanidines: For racemic syntheses, commercially available guanidines like tetramethylguanidine (TMG) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) are highly effective and are often superior to other amine bases.[10] TBD, in particular, is a powerful catalyst for a range of reactions including Michael additions and Knoevenagel condensations, in addition to the Henry reaction.[7][8][9]

-

Chiral Guanidines: For asymmetric syntheses, a variety of chiral guanidines have been developed. These can be broadly categorized as:

-

C2-Symmetric Guanidines: These catalysts often provide high levels of enantioselectivity.[11]

-

Axially Chiral Guanidines: These have also been shown to be effective in promoting enantioselective Henry reactions.[11]

-

Bifunctional Guanidines: The incorporation of a second functional group, such as a thiourea or amide, capable of hydrogen bonding can significantly enhance enantioselectivity by creating a more rigid and organized transition state.[4][11][14] These catalysts have shown excellent results in the aza-Henry reaction of isatin-derived ketimines, yielding 3-substituted 3-amino-2-oxindoles with high yields and enantiomeric excesses.[15]

-

The development of new guanidine catalysts is an active area of research, with a focus on improving catalyst efficiency, expanding the substrate scope, and enabling novel transformations.[16][17]

Experimental Protocols

General Procedure for the Guanidine-Catalyzed Henry Reaction

The following is a general protocol that can be adapted for a variety of substrates and guanidine catalysts. Optimization of solvent, temperature, and catalyst loading may be necessary for specific applications.

Figure 2: General workflow for a guanidine-catalyzed Henry reaction.

Materials:

-

Aldehyde or ketone (1.0 mmol)

-

Nitroalkane (1.2 - 2.0 mmol)

-

Substituted guanidine catalyst (0.01 - 0.1 mmol, 1-10 mol%)

-

Anhydrous solvent (e.g., THF, CH2Cl2, Toluene)

-

Quenching solution (e.g., saturated aqueous NH4Cl)

-

Drying agent (e.g., Na2SO4, MgSO4)

Procedure:

-

To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde or ketone and the chosen solvent.

-

Add the nitroalkane to the solution.

-

Cool the reaction mixture to the desired temperature (e.g., 0 °C, -20 °C, or -78 °C) with a suitable cooling bath.

-

Add the substituted guanidine catalyst to the stirred reaction mixture.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding the quenching solution.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, CH2Cl2).

-

Combine the organic layers, wash with brine, dry over the drying agent, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired β-nitro alcohol.

Representative Application: Asymmetric Henry Reaction with a Chiral Bifunctional Guanidine Catalyst

This protocol is based on the successful application of chiral guanidine-thiourea catalysts in the asymmetric Henry reaction.[14]

Catalyst: Chiral guanidine-thiourea catalyst (e.g., derived from a chiral amino acid).

Substrates:

-

Aromatic or aliphatic aldehyde (1.0 mmol)

-

Nitromethane (2.0 mmol)

Solvent: Toluene

Temperature: -40 °C

Procedure: Follow the general procedure outlined above, using the specified catalyst, substrates, solvent, and temperature. The reaction time will vary depending on the specific substrates and catalyst used. High enantioselectivities (e.g., 82-90% ee) have been reported for this type of transformation.[14]

Data Presentation: Performance of Guanidine Catalysts

The following table summarizes the performance of different types of guanidine catalysts in the Henry reaction, highlighting their versatility.

| Catalyst Type | Representative Catalyst | Substrate Scope | Typical Conditions | Key Advantages |

| Achiral Bicyclic | 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | Wide range of aldehydes and nitroalkanes | 1-10 mol%, RT or below, various solvents | High reactivity, commercially available, robust |

| Chiral C2-Symmetric | (S,S)-Bis(N,N'-dimethylamino)cyclohexane-derived guanidine | Aromatic and aliphatic aldehydes | 5-10 mol%, low temperature, toluene or THF | Good to excellent enantioselectivity |

| Chiral Bifunctional | Phenylalanine-derived guanidine-thiourea | Aromatic and aliphatic aldehydes | 5-10 mol%, low temperature, toluene | High enantioselectivity and diastereoselectivity |

Troubleshooting and Considerations

-

Low Conversion: If the reaction is sluggish, consider increasing the catalyst loading, raising the reaction temperature, or using a more polar solvent.

-

Poor Stereoselectivity: For asymmetric reactions, ensure the use of high-purity chiral catalyst and anhydrous, de-gassed solvents. Lowering the reaction temperature often improves enantioselectivity.

-

Side Reactions: The retro-Henry reaction can be an issue, particularly with sensitive substrates. The use of certain additives, like KI, has been reported to suppress this side reaction.[11] Dehydration of the β-nitro alcohol product to the corresponding nitroalkene can also occur, especially under harsh conditions.

-

Catalyst Solubility: Some guanidine catalysts may have limited solubility in nonpolar solvents at low temperatures. A co-solvent system may be necessary in such cases.

Conclusion

Substituted guanidines are highly effective and versatile catalysts for the Henry (nitroaldol) reaction. Their strong basicity, coupled with the ability of their conjugate acids to act as hydrogen-bond donors, provides a powerful platform for both racemic and asymmetric transformations. The continued development of novel chiral guanidines, particularly bifunctional systems, promises to further expand the utility of this important C-C bond-forming reaction in the synthesis of complex molecules for the pharmaceutical and other industries.

References

-

University of Windsor. (2004, September 28). Unveiling Reliable Catalysts for the Asymmetric Nitroaldol (Henry) Reaction. Retrieved from [Link]

-

MDPI. (n.d.). Organocatalytic Enantioselective Henry Reactions. Retrieved from [Link]

-

MDPI. (n.d.). Guanidine–Amide-Catalyzed Aza-Henry Reaction of Isatin-Derived Ketimines: Origin of Selectivity and New Catalyst Design. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Recent development of synthetic preparation methods for guanidines via transition metal catalysis. Chemical Communications. Retrieved from [Link]

-

Royal Society of Chemistry. (2011). Mechanistic considerations of guanidine-catalyzed reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Guanidine: Efficient catalysts to promote the Henry reaction with aldehydes. Retrieved from [Link]

-

Sci-Hub. (2005). Guanidine‐Thiourea Bifunctional Organocatalyst for the Asymmetric Henry (Nitroaldol) Reaction. Advanced Synthesis & Catalysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Guanidine‐Thiourea Bifunctional Organocatalyst for the Asymmetric Henry (Nitroaldol) Reaction | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). Screening studies of the N-arylidene groups The reaction was performed.... Retrieved from [Link]

-

Wikipedia. (n.d.). Henry reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) Catalyzed Michael Reactions. Retrieved from [Link]

-

Royal Society of Chemistry. (2014, March 14). Guanidines: from classical approaches to efficient catalytic syntheses. Chemical Society Reviews. Retrieved from [Link]

-

ResearchGate. (n.d.). Guanidine Organocatalysis. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2024, December 12). Organocatalytic Hat Trick: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)-Catalyzed Synthesis of Cyclic Imides via an Amidation–Cyclization–Elimination Cascade. Retrieved from [Link]

-

ResearchGate. (n.d.). Catalytic Asymmetric Alkynylation and Arylation of Aldehydes by an H8-Binaphthyl-Based Amino Alcohol Ligand | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). Chiral Guanidine Catalyzed Enantioselective Reactions | Request PDF. Retrieved from [Link]

-

PMC - NIH. (n.d.). Bifunctional Catalysis of Aldol Reactions by Foldamer Dihydrazides: Assessment of Conformational Preorganization. Retrieved from [Link]

-

Who we serve. (n.d.). Guanidine Organocatalysis. Retrieved from [Link]

-

Wikipedia. (n.d.). Triazabicyclodecene. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: 1,5,7-Triazabicyclo[4.4.0]dec-1-ene (TBD), 7-Methyl-TBD (MTBD) and the Polymer-Supported TBD (P-TBD): Three Efficient Catalysts for the Nitroaldol (Henry) Reaction and for the Addition of Dialkyl Phosphites to Unsaturated Systems. Retrieved from [Link]

-

PubMed. (n.d.). Guanidine chemistry. Retrieved from [Link]

-

PubMed. (n.d.). Chiral bifunctional guanidine-catalyzed enantioselective Aza-Henry reaction of isatin-derived ketimines. Retrieved from [Link]

Sources

- 1. uwindsor.ca [uwindsor.ca]

- 2. Henry reaction - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. mdpi.com [mdpi.com]

- 5. Mechanistic considerations of guanidine-catalyzed reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Triazabicyclodecene - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Guanidine chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sci-Hub. Guanidine‐Thiourea Bifunctional Organocatalyst for the Asymmetric Henry (Nitroaldol) Reaction / Advanced Synthesis & Catalysis, 2005 [sci-hub.box]

- 15. Chiral bifunctional guanidine-catalyzed enantioselective Aza-Henry reaction of isatin-derived ketimines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Recent development of synthetic preparation methods for guanidines via transition metal catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 17. Guanidines: from classical approaches to efficient catalytic syntheses - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

The Practitioner's Guide to Guanidine-Catalyzed Ring-Opening Polymerization: Principles, Protocols, and Applications

In the landscape of modern polymer chemistry, the quest for controlled, efficient, and metal-free catalytic systems is paramount, particularly for applications in biomedicine and drug delivery where material purity is non-negotiable. Guanidine-based organocatalysts have emerged as a powerful solution for the ring-opening polymerization (ROP) of cyclic esters and carbonates, offering a simple yet elegant pathway to well-defined biodegradable polymers. This application note provides a comprehensive overview of the principles governing guanidine catalysis in ROP, detailed experimental protocols, and insights into the practical application of this robust polymerization technique.

The Scientific Underpinnings: Why Guanidine Catalysts Excel in ROP

The efficacy of guanidine catalysts, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), in ring-opening polymerization stems from their unique bifunctional nature.[1][2][3] Unlike many catalytic systems that rely on a single mode of activation, guanidines can simultaneously activate both the monomer and the initiating alcohol through a cooperative hydrogen-bonding mechanism.[1][2][3] This dual activation pathway is crucial for achieving rapid and controlled polymerization at ambient temperatures.

The Mechanism of Action: A Tale of Two Hydrogen Bonds

Computational and experimental studies have elucidated that the polymerization does not proceed through a covalent intermediate with the catalyst, but rather through a hydrogen-bonding pathway.[2] The proposed mechanism involves the following key steps:

-

Initiator Activation: The guanidine base abstracts a proton from the initiator (typically an alcohol), increasing its nucleophilicity.

-

Monomer Activation: Simultaneously, the protonated guanidinium cation forms a hydrogen bond with the carbonyl group of the cyclic ester or carbonate monomer, rendering it more susceptible to nucleophilic attack.

-

Nucleophilic Attack and Ring Opening: The activated initiator attacks the activated monomer, leading to the opening of the cyclic structure and the formation of a propagating polymer chain.

-

Catalyst Regeneration: The guanidine catalyst is regenerated, ready to participate in the next polymerization cycle.

This elegant mechanism avoids harsh reaction conditions and the use of heavy metals, which can be problematic for biomedical applications due to toxicity concerns.[2] The simplicity and high activity of catalysts like TBD make them accessible for a wide range of research and development applications.[2]

Figure 1: Simplified workflow of guanidine-catalyzed ring-opening polymerization, highlighting the dual activation of the initiator and monomer.

Monomer Scope and Catalyst Selection

Guanidine catalysts have demonstrated remarkable versatility in the polymerization of a variety of cyclic monomers. The most commonly employed monomers include:

-

Lactides (LA): L-lactide, D-lactide, and rac-lactide are readily polymerized to produce polylactide (PLA), a widely used biodegradable polyester in medical implants and drug delivery systems.[1][3]

-

ε-Caprolactone (CL): This monomer yields polycaprolactone (PCL), another important biocompatible and biodegradable polymer with applications in tissue engineering and long-term drug release formulations.[1][3]

-

δ-Valerolactone (VL): Similar to CL, VL can be polymerized to produce poly(δ-valerolactone), a polyester with distinct thermal and mechanical properties.[1][3]

-

Cyclic Carbonates: Trimethylene carbonate and its derivatives are suitable monomers for producing polycarbonates, which are valued for their flexibility and biocompatibility.

While TBD is a highly active and versatile catalyst, other guanidine and amidine bases such as N-methyl-TBD (MTBD) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are also effective, particularly for lactide polymerization.[1][3] For less reactive monomers like VL and CL, the addition of a thiourea cocatalyst can enhance the polymerization rate when using MTBD or DBU.[1]

| Catalyst | Monomer Scope | Key Characteristics |

| TBD | Lactide, ε-Caprolactone, δ-Valerolactone, Cyclic Carbonates | Highly active, bifunctional, promotes fast and controlled polymerization.[1][3] |

| MTBD | Lactide (effective), VL & CL (with thiourea cocatalyst) | Monofunctional base, requires cocatalyst for less reactive monomers.[1] |

| DBU | Lactide (effective), VL & CL (with thiourea cocatalyst) | Similar to MTBD, a strong amidine base.[1][3] |

| Guanidinate Metal Complexes | Lactide, ε-Caprolactone | Can be highly active under industrially relevant conditions (high temperature, solvent-free).[4][5] |

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for the synthesis of polylactide (PLA) using TBD as the catalyst. These procedures are designed to be robust and reproducible, forming a solid foundation for further exploration and optimization.

Materials and Reagents

-

L-lactide (recrystallized from ethyl acetate and dried under vacuum)

-

1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) (stored in a glovebox)

-

Benzyl alcohol (distilled and stored over molecular sieves)

-

Dichloromethane (DCM) or Toluene (anhydrous, freshly distilled)

-

Methanol (for precipitation)

-

Argon or Nitrogen gas (high purity)

-

Standard Schlenk line or glovebox for inert atmosphere operations

Protocol for Solution Polymerization of L-Lactide

This protocol outlines the polymerization of L-lactide in a solvent, which is ideal for achieving high control over molecular weight and dispersity.

Figure 2: Step-by-step workflow for the solution polymerization of L-lactide.

Step-by-Step Procedure:

-